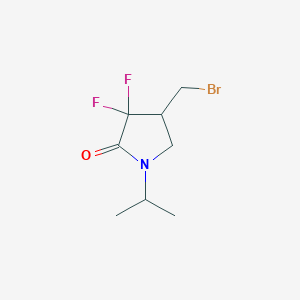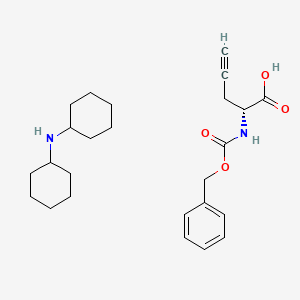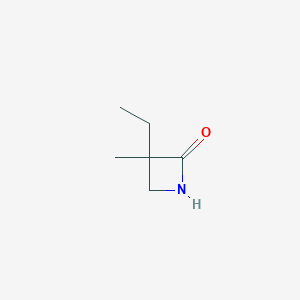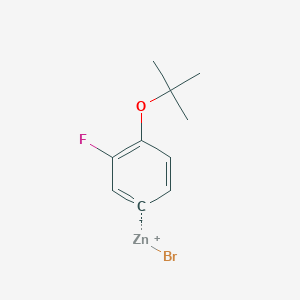
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reagents: Brominating agents (e.g., N-bromosuccinimide)
- Conditions: Anhydrous solvents, controlled temperature
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the bromomethyl and difluoro groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
-
Step 1: Formation of the Pyrrolidinone Ring
- Starting materials: 3,3-difluoro-1-isopropylpyrrolidin-2-one
- Reagents: Anhydrous solvents, catalysts
- Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can modify the pyrrolidinone ring or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, anhydrous solvents, controlled temperature
Oxidation: Oxidizing agents such as potassium permanganate, controlled temperature
Reduction: Reducing agents such as lithium aluminum hydride, anhydrous solvents
Major Products
Substitution: Various substituted pyrrolidinones
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Reduced derivatives with modified ring structures
Applications De Recherche Scientifique
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The difluoro groups can influence the compound’s reactivity and stability. The isopropyl group can affect the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl-6,7-dimethoxycoumarin
- 1-Bromo-4-fluorobenzene
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one is unique due to the combination of its bromomethyl, difluoro, and isopropyl groups attached to a pyrrolidinone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H12BrF2NO |
|---|---|
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
4-(bromomethyl)-3,3-difluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H12BrF2NO/c1-5(2)12-4-6(3-9)8(10,11)7(12)13/h5-6H,3-4H2,1-2H3 |
Clé InChI |
TZIFQJBKGQJYRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(C1=O)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)


![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)




